5-{(Z)-1-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring fused pyrido[1,2-a]pyrimidin-4-one and thiazolidin-4-one cores. Its structure includes a (Z)-configured methylidene bridge connecting the pyrido-pyrimidinone moiety to the thiazolidinone ring. Key substituents are:
- A 9-methyl group on the pyrido-pyrimidinone scaffold, influencing steric and electronic properties.
- A 3-isopropyl substituent on the thiazolidinone ring, modulating solubility and steric bulk .
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., thiazolidinone-pyrimidine hybrids) are associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C23H20ClN3O3S2 |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-12(2)27-22(29)18(32-23(27)31)11-16-20(30-15-7-8-17(24)14(4)10-15)25-19-13(3)6-5-9-26(19)21(16)28/h5-12H,1-4H3/b18-11- |
InChI Key |
PMZHJKQNMKYPRY-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)OC4=CC(=C(C=C4)Cl)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)OC4=CC(=C(C=C4)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Phenoxy Group Modifications: The 4-chloro-3-methylphenoxy group in the target compound likely enhances electron-withdrawing effects and lipophilicity compared to the 4-methylphenoxy analog . Chlorine atoms are known to improve membrane permeability and bioactivity in drug-like molecules. Replacement of phenoxy with allylamino (as in ) introduces a basic nitrogen, altering solubility and hydrogen-bonding capacity.
Phenethyl substituents (e.g., in ) may enhance aromatic interactions in biological targets but increase molecular weight.
Physicochemical and Electronic Properties
- This contrasts with the electron-donating 4-methyl group in .
- Steric Effects: The 3-isopropyl group on the thiazolidinone introduces moderate steric bulk compared to the 2-phenylethyl group in , which may affect binding to enzymatic pockets.
- Solubility: The target compound’s logP is likely higher than analogs with polar substituents (e.g., allylamino in ), impacting bioavailability.
Inferred Bioactivity Trends
While direct bioactivity data are unavailable, structural parallels suggest:
- Antimicrobial Potential: Thioxo-thiazolidinone moieties are associated with antibacterial activity, as seen in Populus-derived compounds with anti-inflammatory effects .
- Enzyme Inhibition: The pyrido-pyrimidinone scaffold resembles kinase inhibitors, where substituents like 4-chlorophenoxy enhance target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
